molecular formula C28H27BrF3N5O3 B12373979 4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide

4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide

Cat. No.: B12373979
M. Wt: 618.4 g/mol
InChI Key: PRQDPKBIQDENOT-JKSUJKDBSA-N
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Description

4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide is a complex organic compound featuring a trifluoromethyl group, a bromo-substituted benzoyl group, and a pyrido[3,4-d]pyrimidin core.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidin core, the introduction of the bromo and trifluoromethyl groups, and the final coupling with N-methylbenzamide. The synthetic route typically involves:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromo group to a hydrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and bromo groups can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H27BrF3N5O3

Molecular Weight

618.4 g/mol

IUPAC Name

4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide

InChI

InChI=1S/C28H27BrF3N5O3/c1-5-15(2)34-27-35-23-14-36(25(39)18-8-11-22(29)21(13-18)28(30,31)32)16(3)12-20(23)26(40)37(27)19-9-6-17(7-10-19)24(38)33-4/h5-11,13,15-16H,1,12,14H2,2-4H3,(H,33,38)(H,34,35)/t15-,16+/m0/s1

InChI Key

PRQDPKBIQDENOT-JKSUJKDBSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1C(=O)C3=CC(=C(C=C3)Br)C(F)(F)F)N=C(N(C2=O)C4=CC=C(C=C4)C(=O)NC)N[C@@H](C)C=C

Canonical SMILES

CC1CC2=C(CN1C(=O)C3=CC(=C(C=C3)Br)C(F)(F)F)N=C(N(C2=O)C4=CC=C(C=C4)C(=O)NC)NC(C)C=C

Origin of Product

United States

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